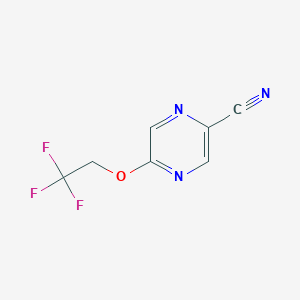
5-(2,2,2-Trifluoroethoxy)pyrazine-2-carbonitrile
描述
5-(2,2,2-Trifluoroethoxy)pyrazine-2-carbonitrile is a chemical compound with the molecular formula C7H4F3N3O and a molecular weight of 203.12 g/mol . It is characterized by the presence of a pyrazine ring substituted with a trifluoroethoxy group and a carbonitrile group. This compound is of interest in various fields of scientific research due to its unique chemical properties.
准备方法
The synthesis of 5-(2,2,2-Trifluoroethoxy)pyrazine-2-carbonitrile typically involves the reaction of pyrazine derivatives with trifluoroethanol and cyanogen bromide under controlled conditions. The reaction is carried out in the presence of a base such as potassium carbonate to facilitate the substitution reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.
化学反应分析
5-(2,2,2-Trifluoroethoxy)pyrazine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazine oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced pyrazine derivatives.
Substitution: The trifluoroethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
科学研究应用
5-(2,2,2-Trifluoroethoxy)pyrazine-2-carbonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where pyrazine derivatives have shown efficacy.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 5-(2,2,2-Trifluoroethoxy)pyrazine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The trifluoroethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The carbonitrile group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of specific enzymatic pathways .
相似化合物的比较
5-(2,2,2-Trifluoroethoxy)pyrazine-2-carbonitrile can be compared with other pyrazine derivatives such as:
5-(2,2,2-Trifluoroethoxy)pyrazine: Lacks the carbonitrile group, resulting in different chemical reactivity and biological activity.
2-(2,2,2-Trifluoroethoxy)pyrazine-5-carbonitrile: Similar structure but with different substitution pattern, leading to variations in its chemical and biological properties.
5-(2,2,2-Trifluoroethoxy)-3-methylpyrazine-2-carbonitrile: Contains an additional methyl group, which can influence its reactivity and interaction with biological targets.
生物活性
5-(2,2,2-Trifluoroethoxy)pyrazine-2-carbonitrile is a pyrazine derivative that has garnered interest in various fields due to its potential biological activities. This compound is characterized by the presence of a trifluoroethoxy group and a cyano group, which may influence its interaction with biological systems. This article provides an overview of the biological activity associated with this compound, including relevant research findings, mechanisms of action, and potential applications.
- IUPAC Name : this compound
- CAS Number : 1339317-81-5
- Molecular Formula : C8H6F3N3O
- Molecular Weight : 221.15 g/mol
Biological Activity Overview
Research on the biological activity of this compound is limited but suggests potential applications in medicinal chemistry and agriculture. The compound's structure indicates it may interact with various biological targets.
Antiviral Activity
A study on related pyrazine derivatives indicated that compounds with similar structural features exhibited antiviral properties against influenza A viruses (H1N1 and H3N2). These compounds demonstrated low cytotoxicity while maintaining effective inhibition of viral replication . Although specific data on this compound is not yet available, its structural similarity suggests potential antiviral activity.
The mechanism of action for pyrazine derivatives often involves:
- Inhibition of Viral Enzymes : Compounds may inhibit key enzymes necessary for viral replication.
- Binding Interactions : The trifluoroethoxy and cyano groups may facilitate binding to viral proteins or host cell receptors.
Case Studies and Research Findings
While direct studies on this compound are scarce, insights can be drawn from related compounds:
- Synthesis and Evaluation of Pyrazine Derivatives :
- Fluorinated Compounds in Agrochemicals :
Data Table: Biological Activities of Related Compounds
属性
IUPAC Name |
5-(2,2,2-trifluoroethoxy)pyrazine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3N3O/c8-7(9,10)4-14-6-3-12-5(1-11)2-13-6/h2-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNZOJVMRDCHPQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC(=N1)OCC(F)(F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















